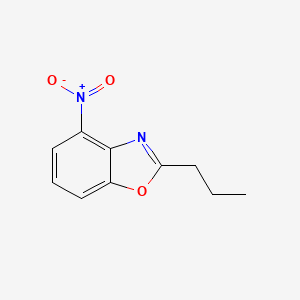

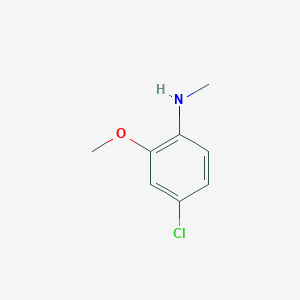

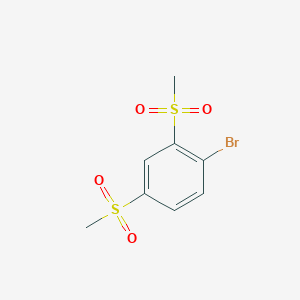

![molecular formula C13H18N2O5S B1328652 1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidin-4-ol CAS No. 942474-78-4](/img/structure/B1328652.png)

1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidin-4-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidin-4-ol" is a derivative of piperidine, which is a six-membered ring containing one nitrogen atom. Piperidine derivatives are of significant interest in medicinal chemistry due to their biological activities, including anti-acetylcholinesterase and receptor antagonist properties .

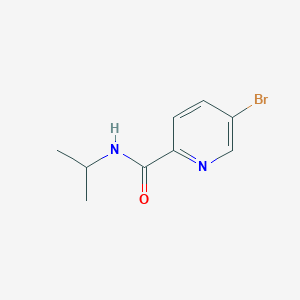

Synthesis Analysis

The synthesis of piperidine derivatives often involves the condensation of substituted piperidines with various sulfonyl chlorides in the presence of a base. For example, the synthesis of 1-(2-nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol was achieved by reacting [piperidin-4-yl]-diphenyl-methanol with 2-nitro benzene sulfonyl chloride using triethylamine as the base in methylene dichloride solvent . This method could be adapted to synthesize the compound by using the appropriate ethylsulfonyl nitrophenyl derivative.

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be elucidated using X-ray crystallography. For instance, the crystal structure of a related compound, 1-(2-nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, showed that the piperidine ring adopts a chair conformation, which is common for saturated six-membered rings. The geometry around the sulfur atom is typically a distorted tetrahedron . Similar structural features are expected for "1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidin-4-ol".

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including substitutions and additions, due to the presence of reactive functional groups. The sulfonyl group can be a site for nucleophilic attack, while the nitro group can participate in reduction reactions. The piperidine nitrogen can be alkylated or acylated to modify the compound's properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, can be influenced by the substituents on the piperidine ring and the sulfonyl group. For example, the introduction of a cyano or carboxamidophenylsulfonyl group can improve the bioavailability of these compounds . The presence of a nitro group can affect the electron distribution and reactivity of the molecule . The specific properties of "1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidin-4-ol" would need to be determined experimentally, but insights can be gained from related compounds.

Aplicaciones Científicas De Investigación

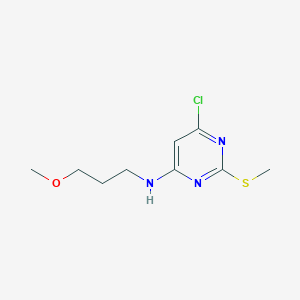

Piperidine derivatives are widely used in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . They play a significant role in drug design and are used in various therapeutic applications . Here are some general applications of piperidine derivatives:

-

Pharmaceutical Industry

- Piperidine derivatives are used in the synthesis of various drugs .

- They are utilized in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

-

Organic Chemistry

- Piperidine derivatives are important synthetic fragments for designing drugs .

- They are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

- The methods of application or experimental procedures involve various chemical reactions such as hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .

- The results or outcomes obtained include the formation of various piperidine derivatives with potential pharmacological activity .

Propiedades

IUPAC Name |

1-(4-ethylsulfonyl-2-nitrophenyl)piperidin-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O5S/c1-2-21(19,20)11-3-4-12(13(9-11)15(17)18)14-7-5-10(16)6-8-14/h3-4,9-10,16H,2,5-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEGBPXJEKSXHQB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC(=C(C=C1)N2CCC(CC2)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601233179 |

Source

|

| Record name | 1-[4-(Ethylsulfonyl)-2-nitrophenyl]-4-piperidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601233179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidin-4-ol | |

CAS RN |

942474-78-4 |

Source

|

| Record name | 1-[4-(Ethylsulfonyl)-2-nitrophenyl]-4-piperidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=942474-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-(Ethylsulfonyl)-2-nitrophenyl]-4-piperidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601233179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1328569.png)

![Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328570.png)

![3-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1328573.png)

![Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328575.png)